molecular formula C13H10FNO2 B14768064 5-(3-Fluoro-4-methoxyphenyl)nicotinaldehyde

5-(3-Fluoro-4-methoxyphenyl)nicotinaldehyde

Cat. No.: B14768064
M. Wt: 231.22 g/mol
InChI Key: ZMWDVKKYCRCLBQ-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)nicotinaldehyde is an organic compound with a unique structure that includes a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a nicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)nicotinaldehyde typically involves the use of fluorinated building blocks. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid.

    Reduction: Formation of 5-(3-Fluoro-4-methoxyphenyl)nicotinyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom and methoxy group can influence the compound’s electronic properties, affecting its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Fluoro-4-methoxyphenyl)nicotinaldehyde is unique due to the combination of its functional groups and the nicotinaldehyde core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C13H10FNO2/c1-17-13-3-2-10(5-12(13)14)11-4-9(8-16)6-15-7-11/h2-8H,1H3

InChI Key

ZMWDVKKYCRCLBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CC(=C2)C=O)F

Origin of Product

United States

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